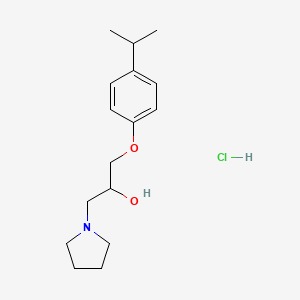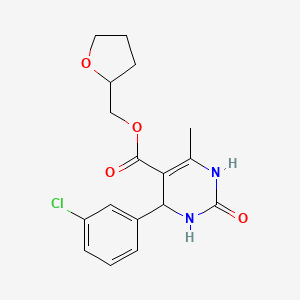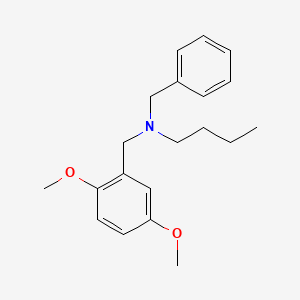
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as IPPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a stimulant drug that belongs to the class of phenylpropanolamine derivatives. IPPH is known for its ability to enhance cognitive function, increase alertness, and improve memory retention. In
Mecanismo De Acción
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective norepinephrine reuptake inhibitor, which means that it blocks the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances cognitive function and increases alertness.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, increase alertness, and enhance memory retention in both animal and human studies. It has also been shown to increase locomotor activity and decrease food intake in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its high potency and selectivity for norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of norepinephrine in cognitive function. However, one limitation of using this compound in lab experiments is its potential for abuse. Researchers must take precautions to ensure that this compound is used ethically and responsibly.
Direcciones Futuras
There are several potential future directions for research on 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of new drugs that target norepinephrine reuptake inhibition with improved selectivity and fewer side effects. Another area of interest is the use of this compound in combination with other drugs to treat cognitive disorders such as ADHD and Alzheimer's disease. Additionally, more research is needed to fully understand the long-term effects of this compound use on cognitive function and overall health.
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to improve cognitive function, increase alertness, and enhance memory retention. The synthesis of this compound involves several steps, including the reaction of 4-isopropylphenol with propylene oxide and the addition of hydrochloric acid to produce the hydrochloride salt of this compound. While this compound has potential for use in the treatment of cognitive disorders, more research is needed to fully understand its biochemical and physiological effects and long-term safety.
Métodos De Síntesis
The synthesis of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 4-isopropylphenol with propylene oxide to produce 1-(4-isopropylphenoxy)-2-propanol. This intermediate is then reacted with pyrrolidine to form 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of this compound.
Aplicaciones Científicas De Investigación
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively researched for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its ability to improve cognitive function in healthy individuals. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)14-5-7-16(8-6-14)19-12-15(18)11-17-9-3-4-10-17;/h5-8,13,15,18H,3-4,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRRQULSBAOWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)

![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)


![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-(3,4-dimethoxyphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5146090.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)